molecular formula C24H26N2O2 B2635128 N'-[(E)-(3-PHENOXYPHENYL)METHYLIDENE]ADAMANTANE-1-CARBOHYDRAZIDE CAS No. 363604-76-6

N'-[(E)-(3-PHENOXYPHENYL)METHYLIDENE]ADAMANTANE-1-CARBOHYDRAZIDE

Cat. No.: B2635128
CAS No.: 363604-76-6
M. Wt: 374.484
InChI Key: GRGMNOOVHXLEGA-PCLIKHOPSA-N
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Description

N’-[(E)-(3-Phenoxyphenyl)methylidene]adamantane-1-carbohydrazide is a chemical compound that belongs to the class of Schiff base hydrazones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties. The structure of N’-[(E)-(3-Phenoxyphenyl)methylidene]adamantane-1-carbohydrazide consists of an adamantane core linked to a phenoxyphenyl group through a hydrazone linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-Phenoxyphenyl)methylidene]adamantane-1-carbohydrazide typically involves the condensation of adamantane-1-carbohydrazide with 3-phenoxybenzaldehyde. The reaction is carried out in ethanol under reflux conditions for about 1 hour . The reaction can be represented as follows:

Adamantane-1-carbohydrazide+3-PhenoxybenzaldehydeN’-[(E)-(3-Phenoxyphenyl)methylidene]adamantane-1-carbohydrazide\text{Adamantane-1-carbohydrazide} + \text{3-Phenoxybenzaldehyde} \rightarrow \text{N'-[(E)-(3-Phenoxyphenyl)methylidene]adamantane-1-carbohydrazide} Adamantane-1-carbohydrazide+3-Phenoxybenzaldehyde→N’-[(E)-(3-Phenoxyphenyl)methylidene]adamantane-1-carbohydrazide

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-Phenoxyphenyl)methylidene]adamantane-1-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to a hydrazine derivative.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N’-[(E)-(3-Phenoxyphenyl)methylidene]adamantane-1-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(3-Phenoxyphenyl)methylidene]adamantane-1-carbohydrazide involves its interaction with biological targets. The hydrazone linkage can interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways. The phenoxyphenyl group can enhance the compound’s binding affinity to its molecular targets, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(3-Phenoxyphenyl)methylidene]adamantane-1-carbohydrazide is unique due to the presence of the phenoxyphenyl group, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds and can influence its biological activity and chemical reactivity.

Properties

IUPAC Name

N-[(E)-(3-phenoxyphenyl)methylideneamino]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O2/c27-23(24-13-18-9-19(14-24)11-20(10-18)15-24)26-25-16-17-5-4-8-22(12-17)28-21-6-2-1-3-7-21/h1-8,12,16,18-20H,9-11,13-15H2,(H,26,27)/b25-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRGMNOOVHXLEGA-PCLIKHOPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NN=CC4=CC(=CC=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)N/N=C/C4=CC(=CC=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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